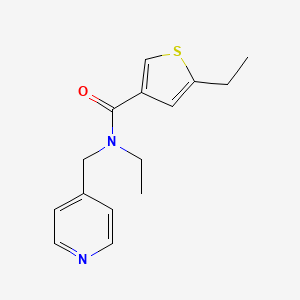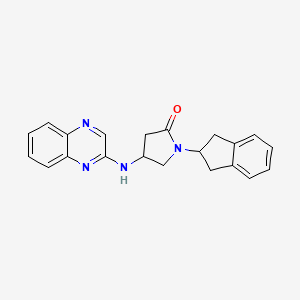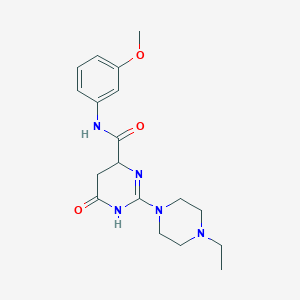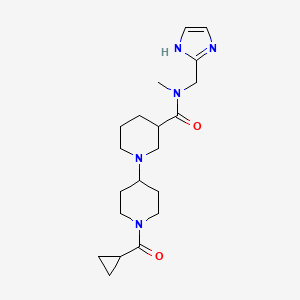![molecular formula C15H20FNO B5348854 1-[3-fluoro-4-(1-piperidinyl)phenyl]-1-butanone](/img/structure/B5348854.png)
1-[3-fluoro-4-(1-piperidinyl)phenyl]-1-butanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-fluoro-4-(1-piperidinyl)phenyl]-1-butanone, commonly known as FPB, is a synthetic compound that has been widely used in scientific research studies. It belongs to the class of arylalkyl ketones and has shown a significant impact on various biological systems. The compound has been synthesized through various methods, and its mechanism of action and biochemical effects have been studied extensively.
作用機序
FPB exerts its biological effects through various mechanisms. The compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase by binding to the active site of the enzymes. FPB also inhibits the production of pro-inflammatory cytokines by suppressing the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Moreover, the compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
FPB has been shown to have various biochemical and physiological effects. The compound has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. FPB has also been shown to decrease the levels of pro-inflammatory cytokines, which can reduce inflammation and oxidative stress. Moreover, the compound has been shown to induce apoptosis in cancer cells, which can inhibit tumor growth.
実験室実験の利点と制限
FPB has several advantages for lab experiments. The compound is easy to synthesize and purify, and its purity can be increased through recrystallization. FPB is also stable and can be stored for long periods without degradation. However, the compound has some limitations, including its potential toxicity and limited solubility in water.
将来の方向性
FPB has shown promising results in various scientific research studies, and there are several future directions that can be explored. One area of research is the development of FPB derivatives that can have improved pharmacological properties. Another area of research is the investigation of the compound's potential therapeutic applications in other diseases, such as Parkinson's disease and multiple sclerosis. Furthermore, the compound's mechanism of action and its effects on different biological systems can be studied further to gain a better understanding of its potential therapeutic applications.
Conclusion:
In conclusion, 1-[3-fluoro-4-(1-piperidinyl)phenyl]-1-butanone is a synthetic compound that has shown promising results in various scientific research studies. The compound has been synthesized through various methods, and its mechanism of action and biochemical effects have been studied extensively. FPB has potential therapeutic applications in various diseases, including Alzheimer's disease and cancer. However, further research is needed to explore the compound's potential therapeutic applications and its mechanism of action.
合成法
FPB can be synthesized through various methods, and the most common method involves the reaction of 3-fluoro-4-(1-piperidinyl) benzaldehyde with 1-butanone in the presence of a reducing agent such as sodium borohydride. The reaction leads to the formation of 1-[3-fluoro-4-(1-piperidinyl)phenyl]-1-butanone. The purity of the compound can be increased through recrystallization.
科学的研究の応用
FPB has been widely used in scientific research studies due to its potential therapeutic applications. The compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which play a crucial role in the pathogenesis of Alzheimer's disease. FPB has also been shown to possess anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Furthermore, the compound has been studied for its potential anticancer properties.
特性
IUPAC Name |
1-(3-fluoro-4-piperidin-1-ylphenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO/c1-2-6-15(18)12-7-8-14(13(16)11-12)17-9-4-3-5-10-17/h7-8,11H,2-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYJLAVAELCLCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)N2CCCCC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-4-(4-morpholinylmethyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5348771.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5348801.png)
![3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5348808.png)


![N~1~,N~1~-diethyl-N~4~-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5348820.png)

![5-(hydroxymethyl)-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-2-furamide](/img/structure/B5348833.png)
![8-[3-(2-chlorophenyl)propanoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5348838.png)
![2-(methylthio)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5348842.png)
![3'-(1-methoxyethyl)-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5348846.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5348847.png)

![3-chloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide](/img/structure/B5348861.png)